Diethyl 2-chloro-2,7-dipropyloct-4-enedioate
Description
Diethyl 2-chloro-2,7-dipropyloct-4-enedioate is an organic compound with a complex structure, characterized by the presence of multiple functional groups
Properties
CAS No. |
62457-03-8 |
|---|---|
Molecular Formula |
C18H31ClO4 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
diethyl 2-chloro-2,7-dipropyloct-4-enedioate |
InChI |
InChI=1S/C18H31ClO4/c1-5-11-15(16(20)22-7-3)12-9-10-14-18(19,13-6-2)17(21)23-8-4/h9-10,15H,5-8,11-14H2,1-4H3 |
InChI Key |
VCWUDSMDEMUGQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CCC(CCC)(C(=O)OCC)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-chloro-2,7-dipropyloct-4-enedioate typically involves the esterification of 4-octenedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloro-2,7-dipropyloct-4-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form diethyl 2-chloro-2,7-dipropyloct-4-enedioic acid.
Reduction: Reduction can yield diethyl 2-chloro-2,7-dipropyloct-4-enediol.
Substitution: Substitution reactions can produce derivatives such as diethyl 2-azido-2,7-dipropyloct-4-enedioate.
Scientific Research Applications
Diethyl 2-chloro-2,7-dipropyloct-4-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-chloro-2,7-dipropyloct-4-enedioate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-chloro-2,7-dipentyloct-4-enedioate
- Diethyl 2-chloro-2,7-dipropyloct-4-enedioic acid
Uniqueness
Diethyl 2-chloro-2,7-dipropyloct-4-enedioate is unique due to its specific structural features, such as the presence of both ester and chlorine functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
